5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione
CAS No.: 1025499-88-0
Cat. No.: VC21391588
Molecular Formula: C17H15FN2O3S
Molecular Weight: 346.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1025499-88-0 |
---|---|
Molecular Formula | C17H15FN2O3S |
Molecular Weight | 346.4g/mol |
IUPAC Name | 5-(4-ethoxyanilino)-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C17H15FN2O3S/c1-2-23-14-9-5-12(6-10-14)19-15-16(21)20(17(22)24-15)13-7-3-11(18)4-8-13/h3-10,15,19H,2H2,1H3 |
Standard InChI Key | BDEQDXITLMVEIJ-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Canonical SMILES | CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Properties
5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione belongs to the thiazolidinedione family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms with two carbonyl groups at positions 2 and 4. This particular derivative features a 4-fluorophenyl group at the 3-position and a 4-ethoxyphenylamino group at the 5-position, enhancing its pharmacological profile and physicochemical properties .
Basic Physicochemical Properties
The compound exhibits specific characteristics that influence its pharmacokinetic behavior and therapeutic potential. These properties are summarized in Table 1:
Property | Value |
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CAS Number | 1025499-88-0 |
Molecular Formula | C₁₇H₁₅FN₂O₃S |
Molecular Weight | 346.4 g/mol |
Chemical Class | Thiazolidine-2,4-dione derivative |
Physical State | Solid |
Solubility | Limited in water, soluble in organic solvents |
The structural arrangement of 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione contributes significantly to its biological activity. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the ethoxy group on the phenylamino portion modulates hydrogen bonding capabilities and receptor interactions. This unique combination of structural elements provides the compound with distinct advantages over other thiazolidinedione derivatives.
Structural Features and Bonding Characteristics
The core thiazolidine-2,4-dione structure contains a highly reactive carbon at the 5-position, allowing for chemical modifications that can enhance pharmacological activity. The presence of the 4-fluorophenyl group at position 3 contributes to the compound's stability and modifies its electronic distribution. The 4-ethoxyphenylamino substituent at position 5 introduces additional hydrogen bonding capabilities, potentially improving target protein interactions.
Synthesis Methodologies
Various synthetic approaches have been developed for thiazolidine-2,4-dione derivatives, which can be adapted for the preparation of 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione. Based on related compounds, the synthesis likely involves multiple steps, including formation of the thiazolidine core followed by selective functionalization.
General Synthetic Routes
The synthesis of thiazolidine-2,4-dione derivatives typically follows established pathways, with modifications to accommodate specific substituents:
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Formation of the thiazolidine-2,4-dione core structure
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N-substitution at the 3-position with 4-fluorophenyl group
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Introduction of the 4-ethoxyphenylamino group at the 5-position
Biological Activities and Therapeutic Applications
Thiazolidine-2,4-dione derivatives, including compounds structurally similar to 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione, demonstrate diverse pharmacological activities that make them valuable leads in drug discovery.
Anti-Inflammatory and Anti-Cancer Activities
The anti-inflammatory properties of thiazolidine-2,4-diones are well-documented, with mechanisms involving:
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Inhibition of pro-inflammatory cytokine production
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Reduction of oxidative stress
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Modulation of NF-κB signaling pathways
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Suppression of inflammatory mediators
Additionally, several thiazolidine-2,4-dione derivatives have demonstrated promising anti-cancer activities through multiple mechanisms:
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Induction of apoptosis in cancer cells
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Cell cycle arrest
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Inhibition of angiogenesis
Research on related compounds suggests that the fluorophenyl substitution enhances binding affinity to specific cancer-related proteins, while the ethoxyphenylamino group may contribute to improved cellular uptake and target specificity.
Antimicrobial Activities
Numerous thiazolidine-2,4-dione derivatives have demonstrated significant antimicrobial properties against various pathogens. Table 2 summarizes the antimicrobial activity patterns observed in structurally related compounds:
Microbial Type | Sensitivity | Activity Level |
---|---|---|
Gram-positive bacteria | Variable | Weak to moderate |
Gram-negative bacteria | More sensitive | Moderate |
Fungal species | Highly sensitive | Moderate to strong |
The presence of the fluorine substituent on the phenyl ring likely contributes to enhanced antimicrobial activity by improving membrane penetration and increasing metabolic stability . Studies on similar compounds have shown that the position and nature of substituents on the aromatic ring significantly influence antimicrobial efficacy, with para-substitution (as in the target compound) generally enhancing activity against various pathogens .
Mechanism of Action and Structure-Activity Relationships
Understanding the relationship between the structure of 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione and its biological activity provides valuable insights for drug development and optimization.
Molecular Interactions and Target Binding
The molecular mechanism of action for thiazolidine-2,4-diones often involves:
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Interaction with nuclear receptors, particularly PPARγ
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Modulation of cellular pathways related to inflammation and cell proliferation
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Alteration of gene expression profiles
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Regulation of metabolic processes
Molecular docking studies of similar compounds have revealed key interactions that contribute to their biological activities. The thiazolidine-2,4-dione core typically forms hydrogen bonds with target proteins, while the aromatic substituents occupy hydrophobic pockets, enhancing binding affinity and selectivity.
Structure-Activity Relationships
Analysis of structure-activity relationships in thiazolidine-2,4-dione derivatives has revealed several important trends:
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The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability
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The ethoxy group in the phenylamino portion modulates hydrogen bonding and receptor binding
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The amino linkage at position 5 introduces flexibility, potentially improving target fit
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The thiazolidine-2,4-dione core is essential for biological activity
These structural features collectively contribute to the compound's potential efficacy and pharmacokinetic profile. Modifications to these elements can significantly alter biological activity, highlighting the importance of rational design in optimizing therapeutic properties.
Pharmacokinetic Properties and Drug Delivery
The pharmacokinetic properties of 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione are critical determinants of its therapeutic potential and clinical applicability.
Drug Delivery Considerations
Optimizing drug delivery for thiazolidine-2,4-dione derivatives presents several challenges:
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Limited aqueous solubility requiring specialized formulation approaches
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Potential for first-pass metabolism necessitating delivery strategies that bypass hepatic metabolism
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Need for targeted delivery to enhance therapeutic index and reduce off-target effects
Advanced drug delivery systems, including nanoparticle-based formulations, polymer conjugates, and targeted delivery approaches, may improve the therapeutic potential of 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione by addressing these challenges .
Research Developments and Future Directions
Research on thiazolidine-2,4-dione derivatives continues to evolve, with emerging applications and optimization strategies that may enhance the therapeutic potential of compounds like 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione.
Recent Advances in Synthesis and Characterization
Recent developments in synthetic methodologies have focused on:
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Green chemistry approaches to minimize environmental impact
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Enhanced stereoselectivity for improved biological activity
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Micro-reactor technology for continuous flow synthesis
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Computational design for rational optimization of structural features
These advances offer potential for more efficient, environmentally friendly, and economically viable production of 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione and related compounds .
Emerging Applications and Future Prospects
The diverse biological activities of thiazolidine-2,4-dione derivatives suggest numerous potential applications beyond traditional areas:
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Combination therapies leveraging multiple mechanisms of action
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Targeted therapy for specific disease subtypes
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Personalized medicine approaches based on genetic profiling
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Novel formulations for improved efficacy and reduced side effects
Continued research is needed to fully elucidate the therapeutic potential of 5-((4-Ethoxyphenyl)amino)-3-(4-fluorophenyl)thiazolidine-2,4-dione, particularly in the context of metabolic disorders, inflammatory conditions, and antimicrobial applications .
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